molecular formula C10H11Cl2FN2O B2704728 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride CAS No. 1427380-90-2

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride

Cat. No. B2704728
CAS RN: 1427380-90-2
M. Wt: 265.11
InChI Key: KOUIZSKUTCFESD-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H11Cl2FN2O and a molecular weight of 265.11 . It belongs to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The molecule also contains a chlorine and a fluorine atom attached to the phenyl ring .

Scientific Research Applications

Antiviral Activity

The indole scaffold in 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride contributes to its antiviral potential. Researchers have explored its inhibitory effects against influenza A and CoxB3 viruses . Additionally, derivatives of indole have shown promise as potent antiviral agents against RNA and DNA viruses .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including those related to our compound, exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these effects .

Anti-HIV Activity

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which include our compound, were screened for anti-HIV activity. These derivatives showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .

Antibacterial Potential

Schiff and Mannich bases of 5-(1-adamantyl)-4-amino-2,4-dihydro-3H-1,2,4-triazol-3-thione have been evaluated for antibacterial activity against Gram-positive (e.g., S. aureus, B. subtilis, M. luteus) and Gram-negative bacteria (e.g., E. coli, P. aeruginosa) .

Ligand Binding Studies

Molecular docking studies can assess the ability of compounds to bind to specific molecular targets. Investigating 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride’s interaction with lanosterol 14α-demethylase (CYP51), a target for azole antifungals, could provide valuable insights .

Future Directions

The future directions for research on 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride and similar compounds could involve exploring their potential therapeutic applications, given the wide use of pyrrolidines in drug discovery . Further studies could also focus on understanding their physicochemical properties and mechanisms of action.

properties

IUPAC Name

4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O.ClH/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15;/h1-2,4,6H,3,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUIZSKUTCFESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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